molecular formula C26H50O4 B1242944 Hexacosanedioic acid CAS No. 3365-67-1

Hexacosanedioic acid

Cat. No.: B1242944
CAS No.: 3365-67-1
M. Wt: 426.7 g/mol
InChI Key: JJWZFUFNJNGKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexacosanedioic acid is a long-chain dicarboxylic acid with the molecular formula C26H50O4. It is characterized by having two carboxylic acid groups (-COOH) at each end of a 26-carbon atom chain. This compound is part of the α,ω-dicarboxylic acids family and is known for its role in various biochemical and industrial applications.

Biochemical Analysis

Biochemical Properties

Hexacosanedioic acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It is involved in the ω-oxidation pathway, where it is generated during the oxidation of long-chain fatty acids . This compound interacts with enzymes such as cytochrome P450, which preferentially oxidizes fatty acids with terminal double or triple bonds . Additionally, this compound is a substrate for acyl-CoA synthetase, which activates it for further metabolic processes .

Cellular Effects

This compound influences various cellular processes, including mitochondrial respiration and reactive oxygen species (ROS) production. It has been shown to stimulate mitochondrial respiration and decrease ROS production in isolated rat liver mitochondria . Furthermore, this compound impacts blood pressure regulation and vascular function, as higher circulating levels are associated with elevated blood pressure and impaired vascular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme activation. It is activated by ATP-Mg2+ and CoA, forming hexadecanedioyl-CoA, which is then transported into the inner mitochondrial compartment as hexadecanedioylcarnitine . This activation and transport are crucial for its role in β-oxidation and energy production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its stability and degradation can impact long-term cellular function. For instance, treatment with this compound in animal models has led to increased adiposity index and altered cellular energy homeostasis over time . Additionally, its stability in plasma and tissues is crucial for its sustained effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses have been associated with increased blood pressure and vascular dysfunction . Toxic or adverse effects at high doses include muscle wasting and impaired β-oxidation . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the ω-oxidation and β-oxidation pathways. It interacts with enzymes such as cytochrome P450 and acyl-CoA synthetase, which facilitate its oxidation and activation . These interactions are essential for its role in energy production and metabolic regulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is transported into the inner mitochondrial compartment as hexadecanedioylcarnitine . This transport is crucial for its localization and accumulation in mitochondria, where it participates in energy production.

Subcellular Localization

This compound is localized in the mitochondrial and microsomal fractions of cells . Its activation and transport into the inner mitochondrial compartment are essential for its function in β-oxidation. The subcellular distribution of this compound is similar to that of palmitic acid, indicating that they may compete for the same enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexacosanedioic acid can be synthesized through the oxidation of hexacosane, a straight-chain alkane with 26 carbon atoms. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds as follows: [ \text{C26H54} + 2 \text{KMnO4} + 2 \text{H2SO4} \rightarrow \text{C26H50O4} + 2 \text{MnO2} + 2 \text{K2SO4} + 2 \text{H2O} ]

Industrial Production Methods: In industrial settings, this compound can be produced through the fermentation of long-chain alkanes using specific strains of microorganisms such as Candida tropicalis. This biotechnological approach is advantageous due to its environmentally friendly nature and the ability to produce high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: Hexacosanedioic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of shorter-chain dicarboxylic acids.

    Reduction: Reduction of the carboxylic acid groups can produce the corresponding alcohols.

    Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.

    Amidation: Reaction with amines to form amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and nitric acid (HNO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Esterification: Sulfuric acid (H2SO4) or hydrochloric acid (HCl) as catalysts.

    Amidation: Dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Major Products:

    Oxidation: Shorter-chain dicarboxylic acids.

    Reduction: Hexacosanediol.

    Esterification: this compound esters.

    Amidation: this compound amides.

Scientific Research Applications

Hexacosanedioic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of polymers and other complex organic molecules.

    Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.

    Industry: Utilized in the production of high-performance materials, lubricants, and surfactants.

Mechanism of Action

Hexacosanedioic acid exerts its effects primarily through its interactions with cellular membranes and metabolic pathways. As a dicarboxylic acid, it can participate in various biochemical reactions, including the β-oxidation pathway, where it is broken down to produce energy. Additionally, its long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function.

Comparison with Similar Compounds

Hexacosanedioic acid can be compared with other long-chain dicarboxylic acids such as:

    Hexadecanedioic acid (Thapsic acid): A 16-carbon dicarboxylic acid with similar properties but shorter chain length.

    Octadecanedioic acid: An 18-carbon dicarboxylic acid with slightly different physical and chemical properties.

    Eicosanedioic acid: A 20-carbon dicarboxylic acid with applications in similar fields but differing in chain length and reactivity.

Uniqueness: this compound’s uniqueness lies in its long carbon chain, which imparts distinct physical properties such as higher melting and boiling points compared to shorter-chain dicarboxylic acids. This makes it particularly useful in applications requiring high thermal stability and specific molecular interactions.

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers and industry professionals can harness its potential for various scientific and industrial purposes.

Properties

IUPAC Name

hexacosanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O4/c27-25(28)23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26(29)30/h1-24H2,(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWZFUFNJNGKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCCCCC(=O)O)CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429507
Record name Hexacosanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3365-67-1
Record name Hexacosanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexacosanedioic acid
Reactant of Route 2
Reactant of Route 2
Hexacosanedioic acid
Reactant of Route 3
Reactant of Route 3
Hexacosanedioic acid
Reactant of Route 4
Reactant of Route 4
Hexacosanedioic acid
Reactant of Route 5
Reactant of Route 5
Hexacosanedioic acid
Reactant of Route 6
Reactant of Route 6
Hexacosanedioic acid
Customer
Q & A

Q1: What are the potential applications of Hexacosanedioic acid in the pharmaceutical and cosmetic industries?

A1: this compound shows promise in the development of formulations targeting skin hyperpigmentation. Research suggests that a compound derived from the calcium tree (Prunus humilis) exhibits skin-lightening properties and may prevent melanin overproduction []. While the exact mechanism of action remains unclear, this compound, or a pharmaceutically acceptable salt thereof, is proposed as a key component in pharmaceutical, health-functional food, and cosmetic compositions aimed at treating or preventing hyperpigmentation disorders [].

Q2: How is this compound synthesized from renewable sources?

A2: this compound can be synthesized from erucic acid, a fatty acid found in rapeseed oil, through a two-step process [, ]. Firstly, erucic acid undergoes self-metathesis using ruthenium-based catalysts. This reaction forms a diunsaturated dicarboxylic acid. Secondly, the double bonds in the diunsaturated dicarboxylic acid are hydrogenated, yielding this compound. This synthesis pathway highlights the potential of utilizing renewable resources like vegetable oils for producing valuable chemical building blocks.

Q3: What are the characteristics of polymers derived from this compound?

A3: this compound serves as a valuable monomer for synthesizing various polyesters with distinct properties [, ]. When polymerized with long-chain alkanediols like hexacosane-1,26-diol, it yields polyesters exhibiting high crystallinity and thermal stability, mirroring properties observed in polyethylene []. Alternatively, polymerizing this compound with shorter-chain alkanediols, such as dodecane-1,12-diol or butane-1,4-diol, results in polyesters with varying melting, crystallization, and degradation temperatures, showcasing the tunability of these materials based on the choice of co-monomers [, ]. These findings emphasize the potential of this compound-based polymers as sustainable alternatives to conventional petroleum-derived plastics.

Q4: Has this compound been identified in natural sources, and if so, what is its potential biological activity?

A4: this compound has been identified in the fruit extract of Withania somnifera, a plant recognized for its medicinal properties []. Researchers successfully isolated and purified this compound from the hexane extract of Withania somnifera fruit using High-Performance Liquid Chromatography (HPLC) []. Furthermore, in vitro studies using Incucytes imaging analysis revealed that the purified this compound exhibited cytotoxic effects against the SKBR3 breast cancer cell line []. This discovery suggests that this compound, found naturally in Withania somnifera fruit, holds potential as a candidate for developing novel chemotherapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.